molecular formula C7H16ClN B2838560 2,4,4-Trimethylpyrrolidine hydrochloride CAS No. 700378-26-3

2,4,4-Trimethylpyrrolidine hydrochloride

Cat. No. B2838560
M. Wt: 149.66
InChI Key: BPCCAZVJDWGUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-Trimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The InChI code for 2,4,4-Trimethylpyrrolidine hydrochloride is 1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H . This indicates the presence of a pyrrolidine ring with three methyl groups attached at the 2nd and 4th carbon atoms.


Physical And Chemical Properties Analysis

2,4,4-Trimethylpyrrolidine hydrochloride is a powder at room temperature . Its molecular weight is 149.66 . .

Scientific Research Applications

Synthesis and Characterization

  • Technique for Synthesis : A study demonstrated the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, outlining the optimal conditions for the reaction and emphasizing the advantages of the process, such as inexpensive reagents, high yield, and simplicity (Li Zi-cheng, 2009).
  • Useful Synthons in Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, relevant in medicinal chemistry for applications like dipeptidyl peptidase IV inhibitors, were synthesized from N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides. This study highlighted the utility of these compounds as synthons and detailed their conversion to various useful intermediates (R. Singh & T. Umemoto, 2011).

Crystal Structure and Chiral Resolution

  • Predictive Approach for Spontaneous Resolution : Research on the separation of racemates into pure enantiomers via crystallization utilized crystal structure prediction simulations to explore the stabilities of racemic solids versus enantiopure solids, providing validation for a novel predictive approach for spontaneous resolution (Matthew D. Gourlay, J. Kendrick, & F. Leusen, 2008).

Chemical Reactions and Mechanisms

  • Inversion Barrier Investigation : A study using density functional theory calculations indicated that solvation and aggregation could influence the mechanism and rate of racemization of dipole-stabilized alpha-aminoorganolithiums, shedding light on the behavior of these compounds in different solvents (F. Haeffner, P. Brandt, & R. E. Gawley, 2002).

Novel Applications and Synthesis Techniques

  • Hydroaminations Catalyzed by Zirconium(IV) and Yttrium(III) Complexes : The synthesis of thiophosphinic amide and its attachment to zirconium was described, showcasing its effectiveness as a precatalyst for intramolecular alkene hydroaminations. Additionally, a variety of chiral ligands were prepared for asymmetric internal alkene hydroaminations (Hyunseok Kim et al., 2006).
  • End-Quenching of Quasiliving Carbocationic Polymerization : This study explored quasiliving isobutylene polymerization and its reaction with N-methylpyrrole, resulting in the formation of polyisobutylene chains that alkylated the N-methylpyrrole ring to form specific products, demonstrating a novel approach in polymer chemistry (R. Storey, C. Stokes, & J. J. Harrison, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,4,4-trimethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCCAZVJDWGUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trimethylpyrrolidine hydrochloride

Citations

For This Compound
2
Citations
AJ Nawara‐Hultzsch, A Goswami… - Advanced Synthesis & …, 2023 - Wiley Online Library
A series of various solvents and additives were tested in enantioselective hydroamination/cyclization reactions of aminoalkenes catalyzed by a binaphtholate yttrium catalyst. The …
Number of citations: 1 onlinelibrary.wiley.com
KC Hultzsch, F Hampel, T Wagner - Organometallics, 2004 - ACS Publications
New diamidoamine yttrium complexes [Y(Mes 2 N 2 NMe){N(SiHMe 2 ) 2 }(THF)] (Mes 2 N 2 NMe 2 - = (2,4,6-Me 3 C 6 H 2 NCH 2 CH 2 ) 2 NMe 2 - ), [Y(Ar 2 N 2 NMe){N(SiMe 3 ) 2 }], …
Number of citations: 176 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.